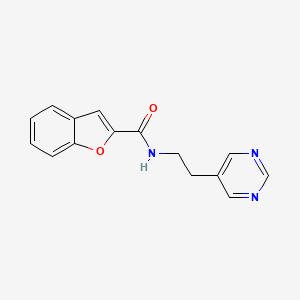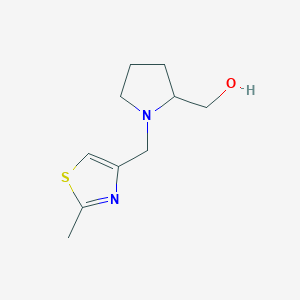
N-(3-aminophényl)-4-bromobenzamide
Vue d'ensemble
Description
N-(3-aminophenyl)-4-bromobenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of an amine group attached to a phenyl ring, which is further connected to a bromobenzamide moiety
Applications De Recherche Scientifique
Chemistry: N-(3-aminophenyl)-4-bromobenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. It has shown promise in preliminary studies for its anticancer and antimicrobial properties .
Industry: The compound is used in the production of specialty chemicals and materials. It is also employed in the development of new polymers and advanced materials with specific properties .
Mécanisme D'action
Target of Action
Similar compounds have been found to target proteins overexpressed in certain types of cancer .
Mode of Action
It’s worth noting that similar compounds have been found to interact with their targets through a process known as tubulin-targeting . This involves the compound binding to the protein tubulin, disrupting its normal function and leading to cell death .
Biochemical Pathways
Similar compounds have been found to affect pathways related to cell division and growth .
Result of Action
Similar compounds have been found to cause cell death in cancer cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-aminophenyl)-4-bromobenzamide typically involves the reaction of 3-aminophenylamine with 4-bromobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: Industrial production of N-(3-aminophenyl)-4-bromobenzamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction of the starting materials. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: N-(3-aminophenyl)-4-bromobenzamide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the benzamide moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The amine group can undergo oxidation to form nitro derivatives or reduction to form corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium thiolate or primary amines in the presence of a base.
Oxidation Reactions: Use oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Employ reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Utilize palladium catalysts and boronic acids under inert atmosphere conditions.
Major Products Formed:
Substitution Reactions: Yield substituted benzamides.
Oxidation Reactions: Produce nitrobenzamides.
Reduction Reactions: Form primary amines.
Coupling Reactions: Generate biaryl compounds.
Comparaison Avec Des Composés Similaires
- N-(3-aminophenyl)benzamide
- 4-bromo-N-phenylbenzamide
- N-(4-bromophenyl)benzamide
Comparison: N-(3-aminophenyl)-4-bromobenzamide is unique due to the presence of both an amine group and a bromine atom, which confer distinct reactivity and biological activity. Compared to N-(3-aminophenyl)benzamide, the bromine atom in N-(3-aminophenyl)-4-bromobenzamide enhances its ability to participate in substitution and coupling reactions. Additionally, the presence of the amine group distinguishes it from 4-bromo-N-phenylbenzamide and N-(4-bromophenyl)benzamide, providing unique sites for further functionalization .
Propriétés
IUPAC Name |
N-(3-aminophenyl)-4-bromobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O/c14-10-6-4-9(5-7-10)13(17)16-12-3-1-2-11(15)8-12/h1-8H,15H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIBDBHKTZBEWNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(2-quinoxalinyloxy)phenyl]acetamide](/img/structure/B2595694.png)









![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}pent-4-enamide](/img/structure/B2595712.png)
![1-(3-methoxyphenyl)-N-[4-(propan-2-yloxy)benzyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2595714.png)

